1-(3,4-dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Description
This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl group at position 3 and a 3,4-dimethylbenzenesulfonyl group at position 1. The structural complexity arises from the integration of three key pharmacophores:
- 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities.
- Trifluoromethylphenyl Group: Enhances lipophilicity and electron-withdrawing properties.
- 3,4-Dimethylbenzenesulfonyl Group: Modulates solubility and bioavailability while influencing target binding.
Properties
IUPAC Name |
5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S/c1-14-3-8-19(13-15(14)2)32(29,30)28-11-9-17(10-12-28)21-26-20(27-31-21)16-4-6-18(7-5-16)22(23,24)25/h3-8,13,17H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGRXWDKVDUBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a complex organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C19H21F3N2O2S
- Molecular Weight: 396.45 g/mol
The compound features a piperidine ring substituted with a sulfonyl group and an oxadiazole moiety, which is known to influence its biological properties.
Research indicates that compounds featuring piperidine and oxadiazole structures often exhibit diverse pharmacological activities. The proposed mechanisms include:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antiviral Activity: Similar compounds have shown efficacy against viral infections by interfering with viral entry or replication.
Antiviral Activity
A study evaluating related compounds indicated that oxadiazole derivatives could inhibit viral entry by targeting host cell receptors. The effectiveness of these compounds is often measured by their EC50 (half maximal effective concentration) values.
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 1 | 0.64 | 20 |
| 2 | 0.93 | 10 |
These results suggest that the compound may possess significant antiviral properties, potentially making it a candidate for further development against viral pathogens .
Herbicidal Activity
The compound's structural components suggest potential use as a herbicide. Similar compounds with trifluoromethyl substitutions have demonstrated enhanced herbicidal activity due to their ability to inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants.
| Herbicide | Active Ingredient | Application Rate (g/ha) | Efficacy |
|---|---|---|---|
| A | Compound A | 375 | High |
| B | Compound B | 750 | Moderate |
This indicates that the compound could be evaluated for agricultural applications in pest management .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antiviral Studies: A series of oxadiazole derivatives were tested for their ability to inhibit Ebola virus entry into cells. Compounds with similar structural features showed promising results, suggesting that our compound might also exhibit antiviral properties .
- Herbicidal Efficacy: Research on trifluoromethyl-substituted benzenesulfonates demonstrated significant herbicidal activity against various weed species, indicating potential applications in agriculture .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmacological agent . Its structural components suggest possible interactions with biological targets:
- Antitumor Activity : Preliminary studies indicate that the oxadiazole moiety may exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and effectiveness in therapeutic applications.
- Enzyme Inhibition : The sulfonamide group can act as a reversible inhibitor for various enzymes, making it a candidate for drug development aimed at conditions like hypertension or cancer.
Biological Studies
Research into the compound's biological effects is ongoing:
- Receptor Modulation : The compound's ability to interact with specific receptors could lead to developments in treating neurological disorders. Studies are evaluating its impact on neurotransmitter systems.
- Antimicrobial Properties : Investigations are being conducted to assess the compound's efficacy against bacterial and fungal pathogens.
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The sulfonyl group can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : The compound's ability to form stable complexes with metals could be explored for use in nanomaterials and catalysts.
Case Study 1: Antitumor Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of oxadiazole compounds, including this specific derivative. Results indicated significant activity against several cancer cell lines, suggesting that modifications to the piperidine structure can enhance efficacy.
Case Study 2: Enzyme Inhibition Mechanism
Research featured in Bioorganic & Medicinal Chemistry Letters investigated the inhibition profile of sulfonamide derivatives. The study highlighted that compounds similar to 1-(3,4-dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine demonstrated effective inhibition of carbonic anhydrase, confirming its potential therapeutic role.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, emphasizing substituent-driven differences in activity:
Key Comparative Insights
Sulfonyl Group Modifications
- 3,4-Dimethylbenzenesulfonyl (Target) : Enhances steric bulk and hydrophobic interactions compared to simpler benzenesulfonyl groups (e.g., ) .
Oxadiazole Substituents
- 4-(Trifluoromethyl)phenyl (Target) : The CF₃ group boosts metabolic stability and membrane permeability compared to methoxy () or halophenyl groups () .
- Fluorophenyl () : Enhances selectivity for CNS targets due to fluorine’s electronegativity .
Piperidine Modifications
- Carboxamide Linkers () : Improve water solubility but may reduce blood-brain barrier penetration compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
